Ethyl 2-(N-(2,6-dimethylphenyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-carboxamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(N-(2,6-dimethylphenyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-carboxamido)acetate is an organic compound with a complex structure that includes a thiopyran ring, a carboxamido group, and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(N-(2,6-dimethylphenyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-carboxamido)acetate typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(N-(2,6-dimethylphenyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-carboxamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(N-(2,6-dimethylphenyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-carboxamido)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(N-(2,6-dimethylphenyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-carboxamido)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Ethyl 2-(N-(2,6-dimethylphenyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-carboxamido)acetate include:
- 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine)
- Ethyl 2-(4-aminophenyl)-2-(phenylamino) acetate
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. The presence of the thiopyran ring and the specific arrangement of substituents contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C18H25NO5S |
---|---|
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
ethyl 2-(N-(1,1-dioxothiane-4-carbonyl)-2,6-dimethylanilino)acetate |
InChI |
InChI=1S/C18H25NO5S/c1-4-24-16(20)12-19(17-13(2)6-5-7-14(17)3)18(21)15-8-10-25(22,23)11-9-15/h5-7,15H,4,8-12H2,1-3H3 |
InChI-Schlüssel |
BXYVAIUGFYXLDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN(C1=C(C=CC=C1C)C)C(=O)C2CCS(=O)(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.